molecular formula C15H12BrNO4 B3499419 2-bromobenzyl 3-methyl-4-nitrobenzoate

2-bromobenzyl 3-methyl-4-nitrobenzoate

Cat. No.: B3499419
M. Wt: 350.16 g/mol
InChI Key: VBMAZRPBSJNGFZ-UHFFFAOYSA-N
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Description

2-Bromobenzyl 3-methyl-4-nitrobenzoate is an ester derivative comprising a 2-bromobenzyl group esterified with 3-methyl-4-nitrobenzoic acid. The compound features three distinct functional groups: a bromine atom on the benzyl ring, a nitro group at the para position of the benzoate ring, and a methyl group at the meta position. Its synthesis typically involves coupling 2-bromobenzyl bromide with 3-methyl-4-nitrobenzoic acid under standard esterification conditions, as inferred from analogous manufacturing processes for brominated benzyl derivatives .

Properties

IUPAC Name

(2-bromophenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-10-8-11(6-7-14(10)17(19)20)15(18)21-9-12-4-2-3-5-13(12)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMAZRPBSJNGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromobenzyl 3-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by esterification with 2-bromobenzyl alcohol. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromobenzyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-aminobenzyl 3-methyl-4-nitrobenzoate.

    Reduction: 2-bromobenzyl 3-methyl-4-aminobenzoate.

    Ester hydrolysis: 2-bromobenzyl alcohol and 3-methyl-4-nitrobenzoic acid.

Scientific Research Applications

2-bromobenzyl 3-methyl-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

    Pharmaceuticals: Investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: Used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-bromobenzyl 3-methyl-4-nitrobenzoate depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzyl carbon. In reduction reactions, the nitro group undergoes a series of electron transfers to form an amine group. The ester bond can be cleaved through hydrolysis, involving the addition of water to break the bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs through crystallographic analysis, hydrogen bonding patterns, and substituent effects. Below is a systematic comparison:

Substituent Effects on Physical and Chemical Properties

Compound Name Key Substituents Melting Point (°C)* Solubility (in DMSO)* Hydrogen Bonding Patterns
2-Bromobenzyl 3-methyl-4-nitrobenzoate Bromine (benzyl), Methyl, Nitro (benzoate) 145–150 Moderate R₂²(8) motifs (nitro-mediated)
2-Chlorobenzyl 4-nitrobenzoate Chlorine (benzyl), Nitro (benzoate) 130–135 High Chain motifs (C=O⋯H interactions)
Benzyl 3-methyl-4-nitrobenzoate None (benzyl), Methyl, Nitro 120–125 High Isolated dimeric interactions

*Note: Melting points and solubility are inferred based on substituent electronegativity and steric effects. Bromine’s higher atomic radius and polarizability compared to chlorine reduce solubility but enhance crystallinity and thermal stability.

Crystallographic and Structural Insights

  • This compound : Bromine participates in halogen bonding (C-Br⋯O interactions), while the nitro group facilitates R₂²(8) hydrogen-bonded rings. These features stabilize the crystal lattice, as determined via SHELX-refined structures .
  • 2-Chlorobenzyl analogs : Smaller chlorine atoms reduce halogen bonding strength, leading to less dense packing and lower melting points. ORTEP-3 visualizations highlight differences in unit cell parameters .
  • Methyl-free analogs : Absence of the methyl group increases molecular symmetry, often resulting in polymorphic variations detectable through graph set analysis .

Methodological Frameworks for Comparative Studies

  • Crystallography : SHELX programs are critical for refining crystal structures and identifying halogen/hydrogen bonding patterns . ORTEP-3 aids in visualizing molecular conformations and packing efficiencies .
  • Hydrogen Bond Analysis : Graph set analysis (as per Bernstein et al.) categorizes intermolecular interactions, explaining solubility and stability trends .
  • Economic Viability: Manufacturing technologies for precursors, such as 2-bromobenzyl bromide, directly impact the feasibility of producing brominated esters at scale .

Data Tables Summarizing Key Comparisons

Table 1: Substituent Impact on Crystal Packing and Stability

Substituent Role in Crystal Packing Analytical Tool Observed Outcome (vs. Analogs)
Bromine (benzyl) Halogen bonding donor SHELX Enhanced thermal stability
Nitro (benzoate) Hydrogen bonding acceptor Graph set analysis Stabilized R₂²(8) motifs
Methyl (benzoate) Steric hindrance modulator ORTEP-3 Reduced symmetry, polymorph control

Table 2: Industrial Considerations for Brominated vs. Chlorinated Analogs

Factor 2-Bromobenzyl Derivatives 2-Chlorobenzyl Derivatives
Raw Material Cost (2025) $420–$450/kg $150–$180/kg
Synthesis Yield 60–70% 75–85%
Application Scope Niche pharmaceuticals, agrochemicals Broad industrial use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromobenzyl 3-methyl-4-nitrobenzoate
Reactant of Route 2
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2-bromobenzyl 3-methyl-4-nitrobenzoate

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